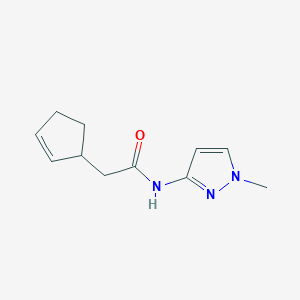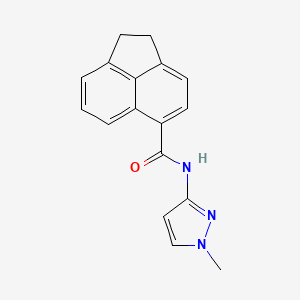
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide, also known as CPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPA is a pyrazole derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide is not fully understood. However, it has been suggested that 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in cancer growth and inflammation. 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide may also activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide inhibits cancer cell proliferation and induces apoptosis. 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been found to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide is also stable under normal laboratory conditions. However, 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has shown promising results in preclinical studies, and future research should focus on its potential therapeutic applications. One area of interest is the use of 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide analogs with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide and its potential side effects.
Métodos De Síntesis
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide can be synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with 1-methylpyrazole in the presence of a base such as triethylamine. Another method involves the reaction of 4-chloroacetophenone with 1-methylpyrazole in the presence of a base and a solvent such as acetic acid. The synthesis of 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been optimized to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-16-7-6-11(15-16)14-12(17)8-9-2-4-10(13)5-3-9/h2-7H,8H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFAKHPPVXAUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(4-chlorophenyl)-2-methylpropyl]amino]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B7457200.png)





![1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7457249.png)





![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)
![N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)